4-Hydroxybenzooxazole-2(3H)-thione
Overview
Description
4-Hydroxybenzooxazole-2(3H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer . They have been used in the treatment of various diseases and are known to interact with multiple targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their wide spectrum of pharmacological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Result of Action
The effects would be expected to align with the compound’s pharmacological activities, which for benzoxazole derivatives can include antibacterial, antifungal, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzooxazole-2(3H)-thione typically involves the cyclization of 2-aminophenol derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzooxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Hydroxybenzooxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Due to its biological activities, it is being investigated for its potential use in anticancer therapies.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Comparison with Similar Compounds
Benzoxazole: Lacks the thione group but shares the benzoxazole core structure.
Benzothiazole: Contains a sulfur atom in the ring, similar to the thione group in 4-Hydroxybenzooxazole-2(3H)-thione.
Thiohydantoin: Contains a thione group but has a different core structure.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a thione group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCJUYCWFLPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224029 | |
Record name | 2-Benzoxazolethiol, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73713-92-5 | |
Record name | 4-Hydroxy-2(3H)-benzoxazolethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-benzoxazolethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolethiol, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,3-dihydro-1,3-benzoxazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-2(3H)-BENZOXAZOLETHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MBI8Y7D07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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